5,5-Difluorooxepan-4-amine hydrochloride
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Overview
Description
5,5-Difluorooxepan-4-amine hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO and a molecular weight of 187.61 g/mol . It is characterized by the presence of a difluorinated oxepane ring and an amine group, making it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorooxepan-4-amine hydrochloride typically involves the fluorination of oxepane derivatives followed by amination. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the oxepane ring. The subsequent amination can be achieved using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluorooxepan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of difluorinated oxepane carboxylic acids.
Reduction: Formation of difluorinated oxepane alcohols.
Substitution: Formation of N-substituted difluorooxepane derivatives.
Scientific Research Applications
5,5-Difluorooxepan-4-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Difluorooxepan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
5,5-Difluorooxepane: Lacks the amine group, making it less versatile in chemical reactions.
4-Aminooxepane: Lacks fluorine atoms, resulting in different chemical and biological properties.
5-Fluorooxepan-4-amine: Contains only one fluorine atom, leading to reduced stability and reactivity compared to 5,5-Difluorooxepan-4-amine hydrochloride.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and an amine group, which confer enhanced chemical stability, reactivity, and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5,5-difluorooxepan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-4-10-3-1-5(6)9;/h5H,1-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWGRKGYWZFVGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC(C1N)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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